3-(1-(1-Isopropyl-1h-pyrazol-5-yl)-2,5-dimethyl-1h-pyrrol-3-yl)acrylic acid

Description

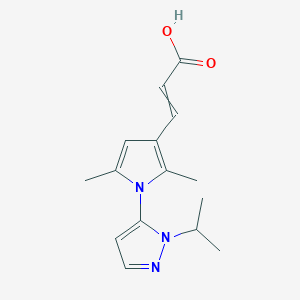

The compound with the molecular formula C15H19N3O2 mavacamten . It is a small-molecule allosteric and cardiac myosin inhibitor. Mavacamten is primarily used in the treatment of obstructive hypertrophic cardiomyopathy, a condition characterized by the thickening of the heart muscle, which can obstruct blood flow .

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

3-[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)18-14(7-8-16-18)17-11(3)9-13(12(17)4)5-6-15(19)20/h5-10H,1-4H3,(H,19,20) |

InChI Key |

ATGHYWSNYXMWQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=NN2C(C)C)C)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Mavacamten can be synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:

Formation of the Pyrimidinedione Core: The synthesis begins with the preparation of the pyrimidinedione core, which involves the reaction of appropriate starting materials under controlled conditions.

Introduction of Substituents: The next step involves the introduction of the isopropyl and phenylethyl groups to the pyrimidinedione core. This is achieved through a series of substitution reactions.

Final Assembly: The final step involves the coupling of the intermediates to form mavacamten. This step requires precise control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of mavacamten involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety of the final product. The use of advanced technologies such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Mavacamten undergoes various chemical reactions, including:

Oxidation: Mavacamten can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in mavacamten.

Substitution: Substitution reactions are commonly used in the synthesis of mavacamten to introduce different substituents onto the pyrimidinedione core.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of mavacamten can lead to the formation of oxidized derivatives with altered pharmacological properties .

Scientific Research Applications

Mavacamten has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of pyrimidinedione derivatives.

Biology: Investigated for its effects on cardiac muscle contractility and its potential therapeutic applications in cardiovascular diseases.

Medicine: Approved for the treatment of obstructive hypertrophic cardiomyopathy, with ongoing research into its potential use in other cardiac conditions.

Industry: Utilized in the development of new cardiac myosin inhibitors and related therapeutic agents.

Mechanism of Action

Mavacamten exerts its effects by targeting cardiac myosin, a protein involved in muscle contraction. It inhibits the excessive formation of myosin-actin cross-bridges, which are responsible for the hypercontractility observed in hypertrophic cardiomyopathy. By reducing the number of active cross-bridges, mavacamten shifts the myosin population towards a super-relaxed state, thereby reducing cardiac muscle contractility and improving cardiac function .

Comparison with Similar Compounds

Similar Compounds

Omecamtiv Mecarbil: Another cardiac myosin activator used in the treatment of heart failure.

Danicamtiv: A myosin activator with similar applications in cardiac conditions.

Uniqueness of Mavacamten

Mavacamten is unique in its ability to specifically target and inhibit cardiac myosin, making it a first-in-class medication for the treatment of obstructive hypertrophic cardiomyopathy. Its mechanism of action and therapeutic efficacy distinguish it from other cardiac myosin inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.